molecular formula C16H14O B1621915 (4-Cyclopropylphenyl)(phenyl)methanone CAS No. 309270-67-5

(4-Cyclopropylphenyl)(phenyl)methanone

Cat. No.: B1621915
CAS No.: 309270-67-5
M. Wt: 222.28 g/mol
InChI Key: MSMWOCLJANPNKQ-UHFFFAOYSA-N
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Description

(4-Cyclopropylphenyl)(phenyl)methanone ( 309270-67-5) is a high-purity chemical compound with the molecular formula C16H14O and a molecular weight of 222.28 g/mol. This compound belongs to the benzophenone class and serves as a key structural motif and intermediate in medicinal chemistry research. Scientific investigations into structurally related phenyl cyclopropyl methanone derivatives have demonstrated significant pharmacological potential. Specifically, such compounds have shown promising in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentration (MIC) values reported in the range of 3.12–12.5 μg/mL . Furthermore, these derivatives have exhibited potent in vitro antimalarial activity against the chloroquine-sensitive Plasmodium falciparum 3D7 strain, achieving IC50 values as low as 0.035 μg/mL and high selectivity indices, indicating a potentially favorable therapeutic window . The proposed mechanism of action for these bioactive analogues, as suggested by molecular docking studies, involves the inhibition of essential FAS-II enzymes in M. tuberculosis . This compound is provided for research purposes targeting similar infectious diseases. For safe handling and stability, this product should be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not approved for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-cyclopropylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c17-16(14-4-2-1-3-5-14)15-10-8-13(9-11-15)12-6-7-12/h1-5,8-12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMWOCLJANPNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398462
Record name (4-cyclopropylphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309270-67-5
Record name (4-cyclopropylphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Cyclopropylphenyl Phenyl Methanone and Analogues

Established Synthetic Pathways

Traditional methods for constructing the diaryl ketone framework remain fundamental in organic synthesis. These approaches often rely on the principles of electrophilic aromatic substitution, providing direct and efficient routes to the target compounds.

Friedel-Crafts Acylation Strategies

The most direct and widely employed method for the synthesis of (4-Cyclopropylphenyl)(phenyl)methanone is the Friedel-Crafts acylation. libretexts.org This electrophilic aromatic substitution reaction involves the acylation of cyclopropylbenzene (B146485) with benzoyl chloride. khanacademy.org The reaction is typically promoted by a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). khanacademy.orglibretexts.org

The reaction proceeds through the formation of a highly electrophilic acylium ion (C₆H₅CO⁺) generated from the interaction between benzoyl chloride and the Lewis acid catalyst. libretexts.org The electron-rich cyclopropylbenzene then attacks the acylium ion. The cyclopropyl (B3062369) group is an activating, ortho-, para-directing substituent, meaning it increases the nucleophilicity of the aromatic ring and directs the incoming electrophile to the positions ortho and para to itself. msu.edu Due to steric hindrance at the ortho positions, the para-substituted product, this compound, is typically the major isomer formed.

A general scheme for this reaction is presented below:

Cyclopropylbenzene + Benzoyl Chloride --(AlCl₃)--> this compound

The efficiency of Friedel-Crafts acylation can be influenced by the choice of solvent and reaction conditions. While traditional solvents like carbon disulfide or nitrobenzene are effective, modern approaches have explored the use of greener alternatives like deep eutectic solvents, which can also function as the catalyst. researchgate.netresearchgate.net

Table 1: Examples of Friedel-Crafts Acylation Conditions This table is illustrative and based on general principles of the Friedel-Crafts reaction.

Acylating AgentAreneCatalystSolventTypical Yield (%)Reference
Benzoyl ChlorideCyclopropylbenzeneAlCl₃DichloromethaneHigh khanacademy.org
Benzoic Anhydride (B1165640)CyclopropylbenzeneAlCl₃Carbon DisulfideModerate to High libretexts.org
Benzoyl ChlorideBenzene (B151609)[Bmim]Cl-FeCl₃Ionic Liquid~65% researchgate.net

Advanced Electrophilic Aromatic Substitution Approaches

Beyond the classical Friedel-Crafts reaction, other electrophilic aromatic substitution (SEAr) methods can be envisioned for the synthesis of benzophenone (B1666685) analogues. wikipedia.org These reactions are governed by the nature of the substituent groups on the aromatic rings, which dictate their reactivity and the regioselectivity of the substitution. libretexts.org

Activating groups, which donate electron density to the ring, accelerate the rate of electrophilic substitution and typically direct incoming electrophiles to the ortho and para positions. msu.eduwikipedia.org Conversely, deactivating groups withdraw electron density, slow the reaction rate, and generally direct substitution to the meta position. libretexts.orgyoutube.com The cyclopropyl group is considered an activating group, which is why the Friedel-Crafts acylation of cyclopropylbenzene is an effective strategy. msu.edu

Preparations from Halogenated Precursors

An alternative to direct acylation involves the use of halogenated precursors. One such strategy is the reaction of an organometallic reagent derived from a halogenated cyclopropylbenzene with a benzoyl derivative. For instance, 4-bromocyclopropylbenzene can be converted into its corresponding Grignard reagent (4-cyclopropylphenylmagnesium bromide) or an organolithium species. This nucleophilic reagent can then react with benzonitrile or benzoyl chloride to furnish this compound. A similar approach has been documented for the synthesis of cyclopentyl phenyl ketone from bromocyclopentane and benzonitrile. google.com

Another powerful method involves a three-component Suzuki-type carbonylation reaction. nih.gov In this approach, an aryl bromide (e.g., 4-bromocyclopropylbenzene) is coupled with an arylboronic acid (e.g., phenylboronic acid) in the presence of carbon monoxide and a palladium catalyst. This method is highly versatile and allows for the synthesis of a wide array of unsymmetrical diaryl ketones. nih.gov

Modern Synthetic Transformations

Contemporary organic synthesis has seen a surge in the development of powerful catalytic methods that offer milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to traditional approaches.

Transition Metal-Catalyzed Cross-Coupling Reactions for C(aryl)-C(aryl) and C(aryl)-C(alkyl) Bond Formation

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds. eie.gr Several cross-coupling strategies are applicable to the synthesis of this compound and its analogues.

Suzuki-Miyaura Coupling: This reaction can be adapted to form the ketone by coupling a 4-cyclopropylbenzoyl chloride with phenylboronic acid, or conversely, benzoyl chloride with 4-cyclopropylphenylboronic acid, in the presence of a palladium catalyst.

Coupling of Aldehydes and Aryl Halides: Palladium-catalyzed reactions have been developed to synthesize diaryl ketones from aryl aldehydes and aryl halides. acs.org For example, 4-cyclopropylbenzaldehyde could be coupled with a halobenzene. This transformation often proceeds via C-H bond activation of the aldehyde. acs.org

Carbonyl-Heck Reactions: These reactions involve the insertion of an organometallic species into the carbonyl C=O double bond of an aldehyde. ccspublishing.org.cn

Nickel and Ruthenium Catalysis: Besides palladium, other transition metals like nickel and ruthenium have been shown to effectively catalyze the synthesis of diaryl ketones from precursors such as aryl aldehydes and arylboronic acids or aryl iodides. ccspublishing.org.cn

Table 2: Overview of Modern Cross-Coupling Reactions for Diaryl Ketone Synthesis

Reaction TypeCoupling Partner 1Coupling Partner 2Catalyst System (Example)Key FeaturesReference
Suzuki-Miyaura Carbonylation4-BromocyclopropylbenzenePhenylboronic acid (+ CO)Pd(OAc)₂ / cataCXium AThree-component, high versatility nih.gov
Aldehyde C-H Activation4-CyclopropylbenzaldehydeBromobenzenePalladium / Picolinamide LigandsDirect use of aldehydes acs.org
Aldehyde-Boronic Acid Coupling4-CyclopropylbenzaldehydePhenylboronic acid[RuHCl(CO)(PPh₃)₃]Good yields, tolerates sterically hindered substrates ccspublishing.org.cn
Aldehyde-Aryl Iodide CouplingPhenyl aldehyde4-IodocyclopropylbenzeneNi(dppe)Br₂Utilizes nickel as a cheaper alternative to palladium ccspublishing.org.cn

Organocatalytic Methods in Synthesis

In recent years, organocatalysis—the use of small organic molecules as catalysts—has emerged as a powerful third pillar of catalysis, alongside transition metal and enzymatic catalysis. thieme-connect.com For the synthesis of benzophenone frameworks, organocatalytic methods often involve elegant cascade reactions.

For instance, functionalized 2-hydroxybenzophenones can be synthesized via organocatalyst-controlled [3+3] or [4+2] cycloaddition reactions under environmentally benign conditions. rsc.org Although these methods typically yield more complex, substituted benzophenone analogues, they showcase the potential of organocatalysis to construct the core benzophenone structure with high selectivity and functional group tolerance. rsc.org While a direct, simple synthesis of this compound via these specific cascade reactions is not established, the principles demonstrate a modern and evolving area of synthetic chemistry applicable to its complex analogues.

Electrochemical Synthesis of α,β-Epoxy Ketones and Related Derivatives

The electrochemical approach to synthesizing α,β-epoxy ketones from precursors like this compound represents a modern and potentially greener alternative to traditional chemical oxidation methods. This technique often involves the anodic oxidation of a substrate, which can lead to the formation of reactive intermediates capable of undergoing subsequent transformations.

In the context of aryl cyclopropyl ketones, electrochemical oxidation can initiate a ring-opening of the cyclopropane (B1198618) moiety. nih.govnih.gov This process is driven by the inherent ring strain of the cyclopropane group (approximately 29.0 kcal/mol), making it susceptible to C-C bond activation. wikipedia.org The electrochemical setup typically consists of a divided or undivided cell with inert electrodes, such as platinum or glassy carbon. A supporting electrolyte is used to ensure conductivity of the medium.

The mechanism is thought to proceed via a single-electron transfer from the aryl cyclopropyl ketone at the anode, generating a radical cation. This intermediate can then undergo cleavage of one of the cyclopropane C-C bonds. researchgate.net The resulting species is a distonic radical cation which can then react with a suitable oxygen source in the reaction medium. While direct electrochemical epoxidation protocols for this compound are not extensively detailed in readily available literature, the principles of anodic cyclopropane ring-opening suggest a plausible pathway. The reaction would likely be carried out in the presence of a mediator or a direct oxygen source to form the epoxide ring.

Research into the electrochemical activation of donor-acceptor cyclopropanes has shown that these compounds can undergo C(sp³)–C(sp³) bond cleavage to form highly reactive radical cations. This concept has been utilized to formally insert molecular oxygen, leading to β-hydroxy ketones, which are precursors to α,β-epoxy ketones.

High-Yield and Scalable Production Approaches

The large-scale synthesis of this compound predominantly relies on the Friedel-Crafts acylation of cyclopropylbenzene with benzoyl chloride. The optimization of this reaction is crucial for achieving high yields and purity, which are critical for industrial production.

Optimization of Reaction Conditions for Maximize Yield and Purity

The Friedel-Crafts acylation is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice. mt.comwikipedia.org The optimization of this reaction involves a systematic study of various parameters to maximize the yield of the desired product while minimizing the formation of byproducts.

Key parameters that are often optimized include:

Catalyst Loading: The molar ratio of the Lewis acid catalyst to the reactants is a critical factor. While a stoichiometric amount of catalyst is often required in acylation reactions due to complexation with the product ketone, minimizing the catalyst loading is desirable for cost and environmental reasons. wikipedia.org

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Common solvents for Friedel-Crafts reactions include chlorinated hydrocarbons like dichloromethane and nitrobenzene. Solvent-free conditions are also being explored to develop greener synthetic processes.

Temperature: The reaction temperature affects the rate of reaction and the formation of side products. Lower temperatures are often preferred to minimize side reactions and improve selectivity.

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials without significant product degradation or byproduct formation.

Reactant Ratio: The molar ratio of cyclopropylbenzene to benzoyl chloride is adjusted to drive the reaction to completion and maximize the yield of the desired ketone.

Below is a hypothetical data table illustrating the effect of varying reaction conditions on the yield of this compound via Friedel-Crafts acylation.

ExperimentCatalyst (AlCl₃) (mol equiv)SolventTemperature (°C)Time (h)Yield (%)
11.1Dichloromethane0285
21.1Dichloromethane25282
31.5Dichloromethane0292
41.5Nitrobenzene0288
51.5Dichloromethane0493

Industrial-Scale Synthesis Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several additional considerations. researchgate.netmt.com

Catalyst Selection and Handling: On an industrial scale, the use of traditional Lewis acids like AlCl₃ poses challenges related to handling, waste disposal, and equipment corrosion. researchgate.net This has led to a shift towards the use of solid acid catalysts, such as zeolites, which are more environmentally friendly, easier to handle, and can be regenerated and reused. researchgate.net

Process Safety: Friedel-Crafts reactions can be highly exothermic, and careful control of the reaction temperature is essential to prevent runaway reactions. Industrial-scale reactors are equipped with efficient cooling systems and monitoring devices to ensure safe operation.

Work-up and Purification: The work-up procedure for industrial-scale reactions needs to be efficient and scalable. This often involves quenching the reaction with water, followed by phase separation, extraction, and distillation to isolate the pure product. The generation of aqueous waste streams containing the catalyst residue is a significant environmental consideration.

Regulatory Compliance: Industrial chemical synthesis must comply with stringent environmental and safety regulations. The choice of reagents, solvents, and waste treatment methods are all influenced by these regulations.

The table below outlines some of the key considerations and preferred approaches for the industrial-scale synthesis of this compound.

ConsiderationLaboratory ScaleIndustrial Scale
Catalyst AlCl₃, FeCl₃Solid acids (e.g., zeolites), reusable catalysts researchgate.net
Solvent Dichloromethane, nitrobenzeneGreener solvents, solvent-free conditions
Temperature Control Ice bath, heating mantleJacketed reactors with automated cooling systems
Work-up Aqueous work-up, extractionAutomated quenching, phase separation, distillation
Waste Management Neutralization and disposalCatalyst recovery and regeneration, wastewater treatment

Reaction Mechanisms and Intrinsic Reactivity Studies of 4 Cyclopropylphenyl Phenyl Methanone

Carbonyl Group Reactivity

The carbonyl group in (4-Cyclopropylphenyl)(phenyl)methanone is a primary site for chemical transformations, influenced by the electronic properties of the flanking aryl substituents. The presence of the 4-cyclopropylphenyl group, which can exhibit electron-donating character through hyperconjugation, modulates the electrophilicity of the carbonyl carbon.

Wittig Reaction Applications

The Wittig reaction provides a powerful method for the conversion of ketones into alkenes. masterorganicchemistry.comsigmaaldrich.com This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with an aldehyde or ketone to form an alkene and a phosphine (B1218219) oxide. sigmaaldrich.comnih.gov The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be expected to produce 1-cyclopropyl-4-(1-phenylvinyl)benzene.

The mechanism proceeds through the nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon, forming a betaine (B1666868) intermediate, which then cyclizes to a four-membered oxaphosphetane. masterorganicchemistry.com This intermediate subsequently decomposes to yield the alkene and the highly stable triphenylphosphine (B44618) oxide, which is a major driving force for the reaction. sigmaaldrich.com

Table 1: Expected Products of Wittig Reaction with this compound

Wittig ReagentExpected Alkene Product
Methylenetriphenylphosphorane (Ph₃P=CH₂)1-Cyclopropyl-4-(1-phenylvinyl)benzene
Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃)1-Cyclopropyl-4-(1-phenylprop-1-en-2-yl)benzene

Enolate Formation and Subsequent Reactions (e.g., Titanium Enolate Formation)

While this compound lacks α-protons on the phenyl-substituted side of the carbonyl group, enolate formation is theoretically possible if there were abstractable protons on a substituted cyclopropyl (B3062369) ring or if the reaction conditions promoted other pathways. However, a more relevant reaction for the closely related cyclopropyl phenyl ketone involves the formation of a titanium enolate through a ring-opening process. nih.govnih.gov

Specifically, treatment of cyclopropyl ketones with titanium tetrachloride (TiCl₄) and tetra-n-butylammonium iodide (n-Bu₄NI) can induce a ring-opening reaction to form a (Z)-titanium enolate. nih.govnih.gov This intermediate is a versatile nucleophile for various carbon-carbon bond-forming reactions. While direct studies on this compound are not available, it is plausible that it could undergo a similar transformation under these conditions, leading to a titanium enolate derived from the opening of the cyclopropyl ring.

Reactivity of the Cyclopropyl Ring

The three-membered ring of the cyclopropyl group is characterized by significant ring strain, which imparts unique reactivity, often resembling that of a double bond.

Ring-Opening Reactions of the Cyclopropyl Group

The strained C-C bonds of the cyclopropyl ring are susceptible to cleavage under various conditions, including electrophilic attack and radical reactions. In the case of cyclopropyl ketones, the presence of the electron-withdrawing carbonyl group can facilitate ring-opening.

Studies on related compounds, such as trans-2-phenylcyclopropylamine, have shown that electrophilic ring-opening can occur in the presence of a superacid like triflic acid (CF₃SO₃H). This process involves the protonation of the cyclopropyl ring, leading to a dicationic intermediate that can be trapped by a nucleophile. For this compound, it is conceivable that under strongly acidic conditions, the cyclopropyl ring could be opened to form a carbocationic intermediate, which could then undergo further reactions.

Radical-mediated ring-opening reactions are also a known transformation for cyclopropane (B1198618) derivatives. These reactions can be initiated by various radical species and often lead to the formation of linear alkyl chains.

Cyclopropanation Strategies for Derivative Synthesis

While the focus of this article is on the reactivity of this compound, it is relevant to briefly mention the synthetic strategies that could be employed to create derivatives based on the cyclopropyl moiety. Cyclopropanation reactions are key to introducing this three-membered ring onto other molecules.

The Simmons-Smith reaction, which typically uses diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn(Cu)), is a widely used method for converting alkenes into cyclopropanes. This method could be applied to an alkene precursor to synthesize derivatives of this compound.

Another common method is the Corey-Chaykovsky reaction, which involves the reaction of an enone with a sulfoxonium ylide to form a cyclopropyl ketone. This approach is particularly useful for the synthesis of donor-acceptor cyclopropanes.

Table 2: Common Cyclopropanation Reactions for Derivative Synthesis

Reaction NameReagentsSubstrate Type
Simmons-Smith ReactionCH₂I₂, Zn(Cu)Alkene
Corey-Chaykovsky ReactionSulfoxonium ylideEnone

Regioselectivity and Stereoselectivity in Cyclopropyl Transformations

The cyclopropane ring, a three-membered carbocycle, is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. nih.govbohrium.comnih.gov In this compound, the cyclopropyl group is attached to a phenyl ring, which can influence its reactivity through electronic effects.

Transformations of the cyclopropyl group in this molecule can be initiated by electrophilic or radical species. The regioselectivity of ring-opening is dictated by the stability of the resulting carbocationic or radical intermediate. Cleavage of the C-C bond of the cyclopropane can occur in two ways: cleavage of the bond between the substituted carbon and one of the methylene (B1212753) carbons, or cleavage of the bond between the two methylene carbons. In the context of this compound, reactions that proceed via a carbocationic intermediate are expected to favor cleavage that places the positive charge at the carbon atom attached to the phenyl ring, due to resonance stabilization by the aromatic system.

Stereoselectivity in such transformations would be highly dependent on the reaction mechanism and the nature of the attacking reagent. For instance, in reactions involving metal-catalyzed ring-opening, the coordination of the metal to the cyclopropyl group and the ketone's carbonyl oxygen could direct the stereochemical outcome. nih.gov Studies on other cyclopropyl ketones have shown that the stereochemistry of hydride reduction is influenced by the conformational preference of the substrate, suggesting that the approach of the reagent is sterically controlled. nih.gov

Table 1: Potential Regioselective and Stereoselective Outcomes in Cyclopropyl Transformations

Reaction TypeProbable RegioselectivityFactors Influencing Stereoselectivity
Acid-Catalyzed Ring OpeningCleavage to form a benzylic carbocationPlanar nature of the carbocation may lead to a mixture of stereoisomers.
Radical-Mediated Ring OpeningFormation of the most stable radical intermediateThe stereochemical outcome would depend on the subsequent trapping of the radical.
Transition Metal-Catalyzed Ring OpeningDependent on the metal and ligands usedCoordination geometry of the metal complex. nih.gov

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

The two phenyl rings in this compound present different electronic environments for electrophilic aromatic substitution (EAS) due to the differing nature of their substituents: the cyclopropyl group and the benzoyl group. organicchemistrytutor.comyoutube.comyoutube.com The directing effects of these groups determine the position of substitution (ortho, meta, or para) on each ring. youtube.comlibretexts.org

The cyclopropyl group is known to be an ortho, para-directing activator. rsc.org Its activating nature stems from its ability to stabilize the arenium ion intermediate through sigma-bond donation (hyperconjugation). Conversely, the benzoyl group is a meta-directing deactivator. The carbonyl group is strongly electron-withdrawing through both inductive and resonance effects, which destabilizes the arenium ion intermediate at the ortho and para positions. youtube.comchempedia.info

Therefore, in electrophilic aromatic substitution reactions, the phenyl ring bearing the cyclopropyl group will be activated and direct incoming electrophiles to the ortho and para positions relative to the cyclopropyl group. The other phenyl ring, being part of the benzoyl group, will be deactivated and direct incoming electrophiles to the meta position relative to the carbonyl.

Nitration Studies

Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com For this compound, nitration is expected to occur preferentially on the cyclopropyl-substituted phenyl ring. rsc.org

The primary products would be 2-nitro-4-cyclopropylphenyl)(phenyl)methanone and 3-nitro-4-cyclopropylphenyl)(phenyl)methanone, resulting from attack at the ortho and para positions to the activating cyclopropyl group. Due to steric hindrance from the adjacent benzoyl group, substitution at the ortho position might be less favored than at the para position. Nitration of the deactivated ring would require harsher conditions and would yield (4-cyclopropylphenyl)(3-nitrophenyl)methanone. acs.orggoogle.comstmarys-ca.edu

Table 2: Predicted Products of Mononitration of this compound

Product NamePosition of NitrationRingActivating/Deactivating Effect
(2-Nitro-4-cyclopropylphenyl)(phenyl)methanoneOrtho to cyclopropylActivatedActivating (Cyclopropyl)
(3-Nitro-4-cyclopropylphenyl)(phenyl)methanoneOrtho to cyclopropylActivatedActivating (Cyclopropyl)
(4-Cyclopropylphenyl)(3-nitrophenyl)methanoneMeta to benzoylDeactivatedDeactivating (Benzoyl)

Halogenation Studies

Halogenation, such as bromination or chlorination, is another important electrophilic aromatic substitution reaction. masterorganicchemistry.com It is typically carried out in the presence of a Lewis acid catalyst. Similar to nitration, halogenation of this compound is expected to be directed by the electronic properties of the substituents.

The activated, cyclopropyl-substituted ring would be the primary site of halogenation, leading to ortho- and para-substituted products. Studies on the halogenation of other substituted benzophenones have shown that the reaction proceeds as predicted by the directing effects of the substituents. nih.govbeilstein-journals.org

Table 3: Predicted Products of Monohalogenation of this compound

Product NamePosition of HalogenationRingActivating/Deactivating Effect
(2-Halo-4-cyclopropylphenyl)(phenyl)methanoneOrtho to cyclopropylActivatedActivating (Cyclopropyl)
(3-Halo-4-cyclopropylphenyl)(phenyl)methanoneOrtho to cyclopropylActivatedActivating (Cyclopropyl)
(4-Cyclopropylphenyl)(3-halophenyl)methanoneMeta to benzoylDeactivatedDeactivating (Benzoyl)

Sulfonation Studies

Sulfonation, typically performed with fuming sulfuric acid, introduces a sulfonic acid group (-SO₃H) onto an aromatic ring. The principles of regioselectivity are consistent with other EAS reactions. thegoodscentscompany.com For this compound, sulfonation would preferentially occur on the activated ring at the positions ortho and para to the cyclopropyl group. Sulfonation of the deactivated ring would yield the meta-substituted product.

Redox Chemistry of the Ketone Moiety

The ketone functional group in this compound is susceptible to reduction to a secondary alcohol, (4-cyclopropylphenyl)(phenyl)methanol. The choice of reducing agent is crucial for achieving selective reduction without affecting the cyclopropyl ring or the aromatic systems.

Selective Reduction Pathways to Corresponding Alcohols

The selective reduction of the ketone can be achieved using various hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is generally effective for the reduction of ketones to alcohols and is unlikely to affect the cyclopropyl ring under standard conditions. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would also readily reduce the ketone, but care must be taken as it can sometimes lead to the reduction of other functional groups.

The stereochemical outcome of the reduction is an important consideration. The approach of the hydride to the carbonyl carbon can be influenced by the steric bulk of the adjacent phenyl and 4-cyclopropylphenyl groups. Studies on the reduction of other cyclopropyl ketones have demonstrated that high stereoselectivity can be achieved, with the outcome being dependent on the conformation of the substrate. nih.gov In the case of this compound, the hydride is expected to attack from the less sterically hindered face of the carbonyl plane.

Table 4: Common Reducing Agents for Ketone to Alcohol Transformation

Reducing AgentReactivitySelectivityPotential Side Reactions
Sodium Borohydride (NaBH₄)MildHigh for ketonesGenerally none under standard conditions
Lithium Aluminum Hydride (LiAlH₄)StrongReduces ketones and other functional groupsPotential for over-reduction or reaction with other functional groups
Catalytic Hydrogenation (e.g., H₂/Pd-C)VariableCan reduce ketones and aromatic ringsPotential for ring opening of the cyclopropyl group under harsh conditions

Oxidation to Carboxylic Acid Derivatives

The oxidation of unsymmetrical ketones such as this compound can theoretically proceed through different pathways, primarily dictated by the nature of the oxidizing agent and the relative stability of the potential intermediates. While specific literature detailing the oxidation of this compound to its corresponding carboxylic acid derivatives, namely 4-cyclopropylbenzoic acid and benzoic acid, is not extensively available, the reaction can be understood through established mechanisms of ketone oxidation.

One of the most relevant methods for the oxidative cleavage of ketones is the Baeyer-Villiger oxidation, which involves the conversion of a ketone to an ester using a peroxyacid, followed by hydrolysis to yield the carboxylic acids. wikipedia.orgorganic-chemistry.orgnih.govchadsprep.comyoutube.com The regioselectivity of the Baeyer-Villiger reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that is more capable of stabilizing a positive charge will preferentially migrate. The generally accepted order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the two migrating groups are the phenyl group and the 4-cyclopropylphenyl group. The cyclopropyl group is known to be an electron-donating group, which can activate the benzene (B151609) ring towards electrophilic substitution more than a simple hydrogen substituent. beilstein-journals.org However, in the context of the Baeyer-Villiger oxidation, the migratory aptitude of the phenyl group is generally considered to be higher than that of a primary alkyl-substituted phenyl group. Therefore, it is anticipated that the phenyl group would migrate preferentially. This would lead to the formation of 4-cyclopropylphenyl benzoate, which upon hydrolysis would yield 4-cyclopropylbenzoic acid and phenol, not benzoic acid.

To obtain both 4-cyclopropylbenzoic acid and benzoic acid, a different oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group would be required. Strong oxidizing agents under harsh conditions, such as hot, concentrated potassium permanganate (B83412) or chromic acid, can cleave ketones. However, these conditions could also lead to the oxidation of the cyclopropyl ring.

A plausible, though not experimentally documented for this specific substrate, pathway to the desired carboxylic acids could involve a process analogous to the benzylic oxidation of alkylbenzenes. mdpi.com This would require conditions that favor the cleavage of the bonds to the carbonyl carbon.

Table 1: Predicted Products of Baeyer-Villiger Oxidation of this compound

Migrating GroupPredicted Ester IntermediateFinal Hydrolysis Products
Phenyl4-Cyclopropylphenyl benzoate4-Cyclopropylbenzoic acid, Phenol
4-CyclopropylphenylPhenyl 4-cyclopropylbenzoateBenzoic acid, 4-Cyclopropylphenol

Note: This table is based on the general principles of the Baeyer-Villiger oxidation, as specific experimental data for this compound was not found in the surveyed literature.

Photochemical Properties and Excited State Reactivity

The photochemical behavior of this compound, also known as p-cyclopropylbenzophenone, is distinct from that of many other benzophenone (B1666685) derivatives due to the presence of the cyclopropyl substituent. Research by Creary et al. has shown that p-cyclopropylbenzophenone does not undergo the typical photoreduction reaction when irradiated in an isopropyl alcohol solvent. nih.gov This is a notable deviation, as benzophenone is a classic example of a compound that readily undergoes photoreduction in the presence of a hydrogen donor.

Instead of photoreduction, the primary photochemical process observed for p-cyclopropylbenzophenone and related cyclopropyl-substituted benzophenones is a cis-trans isomerization of the cyclopropane ring. nih.gov This unique reactivity is attributed to a mechanism involving the initial formation of the n,π* triplet state upon photoexcitation. This excited triplet state then undergoes fragmentation of the strained cyclopropane bond. This bond cleavage leads to the formation of a lower-energy, open-chain triplet biradical, which is unreactive towards hydrogen abstraction and subsequent photoreduction. nih.gov The dissipation of the triplet energy through this fragmentation pathway effectively competes with and inhibits the Norrish Type II reactions that might otherwise be expected. nih.gov

The proposed mechanism can be summarized as follows:

Photoexcitation: The benzophenone chromophore absorbs a photon, leading to the formation of an excited singlet state (S1).

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing (ISC) to the more stable triplet state (T1), which has n,π* character.

Cyclopropane Ring Opening: The energetic T1 state has sufficient energy to induce the homolytic cleavage of one of the carbon-carbon bonds of the strained cyclopropane ring, forming a 1,3-biradical triplet species.

Isomerization and Deactivation: This open-chain biradical can undergo rotation around the carbon-carbon single bonds, leading to cis-trans isomerization of the substituents on the original cyclopropane ring upon ring closure and deactivation back to the ground state.

This energy dissipation mechanism through the fragmentation of the cyclopropane ring is a key feature of the excited state reactivity of this compound and related compounds. nih.gov This behavior is in contrast to the Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl group and an alpha-carbon. wikipedia.orgnih.gov While aryl ketones can undergo Norrish Type I reactions, the presence of the labile cyclopropane ring in this compound provides a more favorable pathway for energy dissipation. nih.govnih.gov

Table 2: Photochemical Behavior of this compound

PropertyObservationReference
Photoreduction in i-PrOHNot observed nih.gov
Primary Photochemical ReactionCis-trans isomerization of the cyclopropyl ring nih.gov
Proposed Intermediate(n, π*) triplet state leading to an open-chain biradical nih.gov
Competing ReactionsNorrish Type II reaction is inhibited nih.gov

Structure Reactivity and Structure Activity Relationship Sar Investigations

Electronic and Steric Influence of the 4-Cyclopropylphenyl Moiety

The cyclopropyl (B3062369) group, with its "bent" C-C bonds, possesses a degree of π-character, allowing it to engage in conjugation with adjacent unsaturated systems. In (4-Cyclopropylphenyl)(phenyl)methanone, the cyclopropyl ring can electronically interact with the adjacent phenyl ring and, by extension, the carbonyl group. This interaction is generally considered to be weaker than that of a conventional double bond but is nonetheless significant. This conjugation can lead to a slight delocalization of electron density, which can influence the spectroscopic properties of the molecule, such as the absorption maximum in its UV-Vis spectrum. The electronic communication between the cyclopropyl group and the benzophenone (B1666685) core can also affect the reactivity of the carbonyl group and the aromatic rings.

The three-membered ring of cyclopropane (B1198618) is inherently strained, with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This ring strain influences the bond lengths and angles of the entire molecule. The rotational freedom around the bond connecting the cyclopropyl group to the phenyl ring is also a key conformational parameter.

In the broader context of benzophenone derivatives, the dihedral angles between the two phenyl rings and the plane of the carbonyl group are crucial in defining the molecule's three-dimensional shape. In benzophenone itself, the phenyl rings are twisted out of the plane of the carbonyl group to relieve steric hindrance, with reported dihedral angles varying between 42.0° and 67.9° in different crystalline environments. For ortho-substituted benzophenones, the dihedral angle between each ring and the central carbonyl plane is typically around 40–50°. It is expected that this compound adopts a similar non-planar conformation. The precise conformational preferences will be a balance between the electronic benefits of conjugation, which favors planarity, and the steric repulsion between the aromatic rings, which favors a twisted arrangement.

Relationship between Molecular Structure and Chemical Reactivity

The chemical reactivity of this compound is dictated by the functional groups present: the carbonyl group, the two phenyl rings, and the cyclopropyl group.

The carbonyl group is susceptible to nucleophilic attack, a characteristic reaction of ketones. The reactivity of the carbonyl carbon is influenced by the electronic effects of the attached aromatic rings. The cyclopropyl group, through its weak electron-donating nature via conjugation, may slightly modulate the electrophilicity of the carbonyl carbon.

The cyclopropyl ring itself can undergo reactions, particularly ring-opening under certain conditions. For instance, reactions with strong acids or under photolytic conditions can lead to the cleavage of the strained three-membered ring. Cyclopropyl phenyl ketone can undergo a Wittig reaction to form α-cyclopropylstyrene and can also be a starting material for the formation of (Z)-titanium enolates through a ring-opening reaction induced by TiCl₄-n-Bu₄NI. Furthermore, the alkylation of cyclopropyl phenyl ketone at the α-carbon to the carbonyl group has been reported.

Structure-Activity Relationship (SAR) Studies in Biological Systems

Significant research has been conducted on derivatives of this compound, particularly in the context of developing new therapeutic agents. These studies provide valuable insights into the structure-activity relationships of this class of compounds.

A notable area of investigation has been the synthesis of 4-alkylaminoaryl phenyl cyclopropyl methanones as potential antitubercular and antimalarial agents. The design rationale for these derivatives often starts from a known bioactive scaffold, which is then modified to improve potency and selectivity. For instance, a series of these compounds were synthesized from 4-fluorochalcones. The chalcone (B49325) double bond was first cyclopropanated, followed by nucleophilic substitution of the fluorine atom with various amines. This approach allows for the systematic introduction of a diverse range of substituents on one of the phenyl rings, enabling a thorough exploration of the SAR. The cyclopropyl moiety is often incorporated to introduce conformational rigidity and to explore new chemical space, which can lead to improved binding affinity with biological targets.

The biological activity of this compound derivatives has been shown to be highly dependent on the nature and position of substituents on the aromatic rings. In a study of 4-alkylaminoaryl phenyl cyclopropyl methanones, several compounds exhibited good in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) values for a selection of these compounds are presented in the table below.

Compound IDR (Substituent on the 4'-position)Antitubercular Activity (MIC in µg/mL)
6a N-propylamino12.5
6d N-hexylamino6.25
6e N-heptylamino6.25
6f N-octylamino3.12
6g N-nonylamino3.12
6h N-decylamino3.12
6p 4-Propylpiperidino6.25
6q 4-Butylpiperidino6.25
8a N-propylamino (with additional phenyl group)12.5
8b N-butylamino (with additional phenyl group)6.25
8c N-pentylamino (with additional phenyl group)3.12

Data sourced from a study on the antitubercular and antimalarial activities of 4-alkylaminoaryl phenyl cyclopropyl methanones.

From this data, a clear trend emerges: the antitubercular activity increases with the length of the alkyl chain in the N-alkylamino substituents. For instance, the MIC drops from 12.5 µg/mL for the N-propylamino derivative (6a ) to 3.12 µg/mL for the N-octyl-, N-nonyl-, and N-decylamino derivatives (6f , 6g , and 6h ). A similar trend is observed for the series with an additional phenyl group (8a-c ). This suggests that increased lipophilicity in this region of the molecule enhances its antitubercular potency. The nature of the amine itself also plays a role, as seen with the piperidino derivatives (6p and 6q ), which also show good activity. These findings are crucial for the rational design of more potent antitubercular agents based on the this compound scaffold.

Correlation of Structural Motifs with Bioactivity Profiles

The bioactivity of compounds derived from the this compound core is intricately linked to the nature and position of substituents on both the cyclopropylphenyl and the phenyl rings. The inherent chemical properties of the cyclopropyl group, such as its conformational rigidity and electronic character, play a crucial role in molecular recognition and interaction with biological targets.

Antitubercular and Antimalarial Activities

A significant body of research has focused on the synthesis and biological evaluation of alkylaminoaryl phenyl cyclopropyl methanone (B1245722) derivatives as potential antitubercular and antimalarial agents. These studies provide a clear framework for understanding the SAR of this class of compounds.

In a key study, a series of 4-alkylaminoaryl phenyl cyclopropyl methanones were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv and the 3D7 strain of Plasmodium falciparum. The core structure was modified by introducing various alkylamino groups at the 4-position of the phenyl ring attached to the cyclopropyl group.

The findings from this research indicate that the nature of the alkylamino substituent significantly impacts the biological activity. For instance, compounds with cyclic amine substitutions, such as piperidine and morpholine, at the 4-position of the phenyl ring demonstrated potent antitubercular and antimalarial activities.

Key Research Findings:

Several derivatives exhibited promising in vitro antitubercular activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL. researchgate.net

A number of compounds also showed preferential inhibition of P. falciparum growth in vitro, with IC₅₀ values as low as 0.035 µg/mL. researchgate.net

The introduction of a basic amino functionality was found to be a critical determinant for both antitubercular and antimalarial activities.

Molecular docking studies suggested that these compounds might exert their effect by inhibiting enzymes in the fatty acid synthase-II (FAS-II) pathway, a crucial metabolic pathway in these pathogens. researchgate.net

The following interactive data table summarizes the antitubercular and antimalarial activities of selected 4-alkylaminoaryl phenyl cyclopropyl methanone derivatives, illustrating the impact of different substituents.

Compound IDR (Substituent on Phenyl Ring)Antitubercular Activity (MIC in µg/mL)Antimalarial Activity (IC₅₀ in µg/mL)
6a 4-Piperidin-1-yl3.120.080
6d 4-Morpholin-4-yl3.120.095
6f 4-(4-Methylpiperazin-1-yl)6.250.090
6h 4-(Pyrrolidin-1-yl)3.12> 10
8a 3-Piperidin-1-yl3.120.085
8c 3-Morpholin-4-yl6.250.035

Data sourced from studies on alkylaminoaryl phenyl cyclopropyl methanones. researchgate.net

Further SAR studies on related [4-(aryloxy)phenyl]cyclopropyl methanols, which are reduced forms of the corresponding methanones, also highlighted the importance of substitutions on the phenyl ring for antitubercular activity. nih.govresearchgate.net These studies reinforce the notion that the diarylmethanone core, featuring a cyclopropyl group, is a valuable pharmacophore for the development of novel antimicrobial agents. The specific substitutions on the aromatic rings allow for the fine-tuning of the molecule's electronic and steric properties, thereby optimizing its interaction with the biological target and enhancing its therapeutic potential.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of (4-cyclopropylphenyl)(phenyl)methanone. Through various NMR experiments, the electronic environment of each proton and carbon atom can be mapped, and their connectivity established.

High-Resolution ¹H NMR for Proton Environment Analysis

High-resolution ¹H NMR spectroscopy provides detailed information about the number and types of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the two phenyl rings and the aliphatic protons of the cyclopropyl (B3062369) group.

The protons on the unsubstituted phenyl ring, adjacent to the carbonyl group, typically appear as multiplets in the downfield region (δ 7.4-7.8 ppm) due to the deshielding effect of the carbonyl. The protons on the 4-cyclopropylphenyl ring are expected to exhibit a characteristic AA'BB' splitting pattern, with two doublets. The protons ortho to the cyclopropyl group would likely resonate around δ 7.1-7.3 ppm, while those ortho to the carbonyl group would be further downfield, around δ 7.7-7.8 ppm.

The protons of the cyclopropyl group itself present a unique signature. The methine proton (CH) attached to the phenyl ring is expected to be a multiplet in the range of δ 1.9-2.1 ppm. The four methylene (B1212753) protons (CH₂) of the cyclopropyl ring are diastereotopic and will appear as two distinct multiplets in the upfield region, typically between δ 0.7-1.3 ppm. organicchemistrydata.orgchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl-H (ortho to C=O)7.75 - 7.85m
Phenyl-H (meta, para to C=O)7.45 - 7.65m
4-Cyclopropylphenyl-H (ortho to C=O)7.70 - 7.80d
4-Cyclopropylphenyl-H (ortho to cyclopropyl)7.15 - 7.25d
Cyclopropyl-CH1.90 - 2.10m
Cyclopropyl-CH₂0.70 - 1.30m

Note: Predicted values are based on analogous compounds and general NMR principles. 'm' denotes multiplet, 'd' denotes doublet.

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is used to determine the carbon framework of the molecule. The spectrum for this compound will show a distinct signal for each unique carbon atom. The carbonyl carbon is the most deshielded and is expected to appear at approximately 196 ppm. rsc.org Aromatic carbons will resonate in the typical range of δ 128-145 ppm. The carbon attached to the cyclopropyl group (quaternary carbon) is expected to be significantly upfield compared to the other aromatic carbons. oregonstate.eduyoutube.com The carbons of the cyclopropyl group itself will be found in the upfield aliphatic region, with the methine carbon (attached to the phenyl ring) around δ 15-20 ppm and the methylene carbons at approximately δ 10-15 ppm. oregonstate.edulibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~196
Phenyl C (quaternary, attached to C=O)~137
Phenyl CH (ortho, meta, para)128 - 133
4-Cyclopropylphenyl C (quaternary, attached to C=O)~135
4-Cyclopropylphenyl C (quaternary, attached to cyclopropyl)~145
4-Cyclopropylphenyl CH128 - 132
Cyclopropyl CH15 - 20
Cyclopropyl CH₂10 - 15

Note: Predicted values are based on analogous compounds and general NMR principles.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. Key expected correlations for this compound would include:

Cross-peaks between the adjacent aromatic protons on the unsubstituted phenyl ring.

Correlation between the ortho- and meta-protons on the 4-cyclopropylphenyl ring.

Crucially, a cross-peak between the cyclopropyl methine proton and the adjacent methylene protons, as well as between the methine proton and the ortho-protons of the phenyl ring it is attached to.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons. For example, it would link the aromatic proton signals to their corresponding aromatic carbon signals and the cyclopropyl proton signals to their respective aliphatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations would include:

A correlation from the protons ortho to the carbonyl group to the carbonyl carbon.

Correlations from the cyclopropyl methine and methylene protons to the quaternary carbon of the phenyl ring to which the cyclopropyl group is attached.

Correlations from the protons on both phenyl rings to the central carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, the exact mass can be calculated from its molecular formula, C₁₆H₁₄O. This calculated mass can then be compared to the experimentally determined mass from the HRMS analysis. A close match between the theoretical and observed mass (typically within a few parts per million) provides strong evidence for the correct elemental composition and, in conjunction with NMR data, confirms the identity of the compound.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₆H₁₄O
Calculated Exact Mass222.1045
Common Adducts (ESI+)[M+H]⁺, [M+Na]⁺
Calculated m/z for [M+H]⁺223.1118
Calculated m/z for [M+Na]⁺245.0939

Note: Calculated masses are based on the most abundant isotopes of each element.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. In the context of this compound, GC-MS serves to assess the purity of a synthesized batch and to identify any volatile impurities, such as residual starting materials or low-boiling-point byproducts.

The sample is vaporized and introduced into a gas chromatograph, where it travels through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase (a coating on the column wall) and the mobile phase (an inert carrier gas). Compounds with higher volatility and lower affinity for the stationary phase elute faster. As each component exits the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

Table 1: Illustrative GC Parameters for Analysis of Related Cyclopropyl Ketones

Parameter Description Source
Column Type Capillary, Polydimethyl siloxanes nist.gov
Column Type 1/4-in. x 8 ft. packed with 30% SE-30 lookchem.com
Injector Temperature 280 °C lookchem.com
Column Temperature 200 °C lookchem.com

| Detection | Mass Spectrometry (Electron Ionization) | nist.govnist.gov |

The retention time from the gas chromatogram provides a quantitative measure of the compound's purity, while the mass spectrum confirms its identity by matching the fragmentation pattern with known databases or theoretical predictions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Polar Derivatives

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for the analysis of polar, less volatile, and thermally labile molecules. The target compound, this compound, is relatively non-polar and may not ionize efficiently under standard ESI conditions. Therefore, a common strategy is to convert the analyte into a more polar derivative that can be readily protonated or adducted with ions like sodium ([M+Na]⁺) or hydrogen ([M+H]⁺).

Derivatization can be achieved through chemical reactions that introduce a charged or easily ionizable functional group. For ketones, this could involve reactions at the carbonyl group or other positions on the aromatic rings. This approach significantly enhances detection sensitivity. nih.gov

Research on related cyclopropane (B1198618) structures demonstrates the utility of ESI-MS. For instance, various substituted (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone derivatives have been characterized by high-resolution ESI-Time-of-Flight (ESI-TOF) mass spectrometry, where they were detected as protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. nih.gov Similarly, LC-MS analysis using ESI in positive mode has been used to identify piperazine (B1678402) derivatives of cyclopropyl methanones as [M+H]⁺ ions. researchgate.net

Table 2: ESI-MS Data for Polar Derivatives of Related Ketone Compounds

Compound Type Ionization Mode Observed Ion Source
(1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone ESI-TOF [M+H]⁺ nih.gov
(1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone ESI-TOF [M+Na]⁺ nih.gov

These studies underscore a viable analytical pathway for this compound, wherein it could be derivatized to introduce a hydroxyl or amino group, rendering it amenable to sensitive analysis by ESI-MS.

Advanced Chromatographic Techniques for Separation and Analysis

Chromatography is indispensable for both the purification of synthesized products and the analytical assessment of their purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is particularly valuable for compounds that are not sufficiently volatile or stable for GC analysis. For purity assessment of this compound, a reverse-phase HPLC method is typically employed.

In this setup, the sample is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, a mixture of polar (e.g., water, acetonitrile) and less polar solvents, carries the sample through a column packed with a non-polar stationary phase (e.g., C18-silica). The separation occurs based on the analyte's polarity; less polar compounds like this compound interact more strongly with the stationary phase and thus have longer retention times.

Detection is commonly performed using a UV-Vis detector. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. For quantitative analysis, the method must be validated according to established guidelines to ensure its specificity, linearity, precision, and accuracy. nih.govmdpi.comresearchgate.net If the native compound has a weak UV chromophore, pre-column derivatization can be used to attach a UV-active group, enhancing detection sensitivity. nih.govresearchgate.net

Table 3: Key Parameters for a Typical HPLC Method Validation

Validation Parameter Description
Specificity The ability to assess the analyte unequivocally in the presence of other components.
Linearity A proportional relationship between the concentration of the analyte and the detector response over a defined range.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Accuracy The closeness of the test results obtained by the method to the true value.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

Flash Chromatography for Product Purification

Following its synthesis, this compound must be purified to remove unreacted starting materials, reagents, and byproducts. Flash chromatography is the standard method for this purpose on a laboratory scale. phenomenex.com It is a form of medium-pressure liquid chromatography that uses a positive pressure, typically from compressed air or nitrogen, to drive the mobile phase through a column packed with a stationary phase, most commonly silica (B1680970) gel. phenomenex.com

The choice of the stationary phase particle size (typically 40-63 µm) is critical for achieving good resolution. orgsyn.org The process begins with the selection of an appropriate solvent system (eluent), usually a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), optimized by thin-layer chromatography (TLC) to achieve good separation. nih.govrochester.edu

The crude product is loaded onto the top of the silica gel column, either as a concentrated solution or adsorbed onto a small amount of silica. orgsyn.orgrochester.edu The eluent is then passed through the column, and fractions are collected as they exit. The composition of the fractions is monitored by TLC to pool the pure product fractions, from which the solvent is removed by rotary evaporation to yield the purified this compound.

Table 4: Typical Parameters for Flash Chromatography Purification

Parameter Description Source
Stationary Phase Silica Gel (e.g., 230-400 mesh) nih.govorgsyn.org
Mobile Phase (Eluent) Mixture of non-polar and polar solvents (e.g., Petroleum ether:Ethyl acetate) nih.gov
Loading Technique Direct liquid loading or solid loading (adsorbed on silica/Celite) orgsyn.orgrochester.edu
Elution Application of positive air/nitrogen pressure phenomenex.com

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization | nih.gov |

Computational Support for Spectroscopic Data Interpretation

Computational chemistry provides powerful tools that complement experimental spectroscopic data, aiding in structure elucidation and the assignment of spectral features. For this compound, methods like Density Functional Theory (DFT) can be used to predict its three-dimensional structure, vibrational frequencies (FT-IR and Raman), and NMR chemical shifts. researchgate.net

By calculating the optimized molecular geometry, researchers can gain insight into bond lengths, angles, and conformational preferences. Subsequent frequency calculations can predict the entire infrared spectrum. These theoretical spectra can be compared with experimental data, allowing for a more confident assignment of observed absorption bands to specific vibrational modes within the molecule. researchgate.net Similarly, NMR chemical shifts can be calculated and compared to experimental ¹H and ¹³C NMR spectra to confirm structural assignments.

Computational tools are also used to predict various chemical properties, as demonstrated by the computed descriptors available in public databases like PubChem for related molecules. nih.gov This synergy between computational prediction and experimental measurement provides a robust framework for the unambiguous characterization of this compound.

Computational and Theoretical Insights into this compound Remain Elusive

Despite a comprehensive search of scientific literature, detailed computational and theoretical studies focusing specifically on the chemical compound this compound are not publicly available. As a result, a thorough analysis of its electronic structure, reaction energetics, and interactions with biological targets from a computational chemistry perspective cannot be provided at this time.

The field of computational chemistry utilizes powerful tools to predict and understand the behavior of molecules at an atomic level. Methodologies such as quantum chemical calculations and Density Functional Theory (DFT) are instrumental in elucidating the electronic properties and energetic landscapes of chemical compounds. Furthermore, molecular docking and dynamics simulations offer invaluable insights into how a molecule might interact with biological macromolecules, such as proteins, which is crucial for drug discovery and development.

However, the application of these sophisticated computational methods to this compound has not been documented in accessible research. Consequently, data regarding its quantum chemical properties, the energy profiles of its chemical transformations, and its potential as a ligand for specific biological targets are not available. This includes the absence of information on:

Quantum Chemical Calculations: No published data exists on the electronic structure and energetics of this compound.

Density Functional Theory (DFT) Mechanistic Investigations: There are no reports on the transition state analysis for its reaction pathways or the energy profiles of its chemical transformations.

Molecular Docking and Dynamics Simulations: Information regarding the prediction of its binding affinities and modes with any biological target, or the conformational changes that may occur upon binding, is not present in the scientific literature.

The absence of such fundamental computational research highlights a gap in the scientific understanding of this particular molecule. Future theoretical studies would be necessary to build a computational profile of this compound, which could then support and guide experimental investigations into its chemical and biological properties.

Computational Chemistry and Theoretical Studies

Prediction of Reactivity, Regioselectivity, and Stereoselectivity of (4-Cyclopropylphenyl)(phenyl)methanone

Computational chemistry and theoretical studies serve as powerful tools to predict and rationalize the chemical behavior of molecules. For this compound, computational models, particularly Density Functional Theory (DFT), provide significant insights into its reactivity, the preferred orientation of reactants (regioselectivity), and the spatial arrangement of the resulting products (stereoselectivity).

Prediction of Reactivity

The reactivity of aryl cyclopropyl (B3062369) ketones like this compound is a subject of considerable interest, with computational studies elucidating the key factors that govern their chemical transformations. The presence of the cyclopropyl group, a three-membered ring with significant ring strain, and the aryl systems that can engage in conjugation, creates a unique electronic environment that dictates the molecule's reactivity.

Systematic computational investigations into the SmI2-catalyzed intermolecular couplings of cyclopropyl ketones have revealed important structure-reactivity relationships. nih.govmanchester.ac.uk For phenyl cyclopropyl ketones, a close analog of the title compound, the reactivity is enhanced through two primary electronic effects: the stabilization of the ketyl radical intermediate and the promotion of the subsequent cyclopropyl ring fragmentation. nih.govmanchester.ac.uknih.gov This is attributed to the effective conjugation between the aromatic ring and the radical center that forms upon single-electron transfer.

In a different reaction, the ring-opening hydroarylation of cyclopropyl ketones, DFT calculations provide a detailed energy profile. For the reaction of cyclopropyl phenyl ketone, the activation energy for the key C-C bond cleavage step has been calculated, providing a quantitative measure of its reactivity in this transformation. researchgate.net

Table 1: Calculated Activation Energies for Reactions of Phenyl Cyclopropyl Ketone (as a model for this compound)
Reaction TypeKey StepCalculated Activation Energy (kcal/mol)Computational MethodReference
SmI2-Catalyzed Intermolecular CouplingRadical-Trapping (Overall Barrier)24.6DFT nih.gov
Ring-Opening HydroarylationC-C Bond CleavageData not specified in abstractDFT researchgate.net

Prediction of Regioselectivity

Regioselectivity, the preference for one direction of bond making or breaking over another, is a critical aspect of the reactions of this compound. Computational studies have been instrumental in understanding and predicting the regiochemical outcomes of reactions involving substituted cyclopropyl ketones.

In the context of nucleophilic ring-opening reactions, the site of the initial attack on the cyclopropane (B1198618) ring is a key determinant of the final product structure. DFT studies on the DABCO-catalyzed Cloke–Wilson rearrangement of cyclopropyl ketones have shown that the regioselectivity of the ring-opening is highly dependent on the nature of the substituents on the cyclopropane ring. nih.gov The electronic properties of the substituents dictate which of the distal C-C bonds of the cyclopropane is preferentially cleaved.

For aryl cyclopropyl ketones, the aryl group can stabilize a developing charge or radical at the adjacent carbon, influencing the direction of ring-opening. In photocatalytic [3+2] cycloadditions, the regioselectivity is exclusive, with the formation of a single constitutional isomer. nih.gov This high degree of control is attributed to the electronic nature of the aryl ketone moiety, which directs the bond-forming events in a predictable manner. nih.gov

Theoretical investigations into the cycloaddition reactions of indolynes with substituted furans, although not directly involving the title compound, provide a compelling model for how electronic effects govern regioselectivity. researchgate.net In these reactions, electron-donating and electron-withdrawing groups on the furan (B31954) lead to opposite regiochemical outcomes, a phenomenon rationalized by DFT calculations showing a highly polar transition state with significant electrophilic substitution character. researchgate.net A similar rationale can be extended to predict the regioselectivity of reactions of this compound, where the electronic nature of its reaction partner would be expected to play a decisive role.

Table 2: Factors Influencing Regioselectivity in Reactions of Aryl Cyclopropyl Ketones
Reaction TypeInfluencing FactorPredicted Outcome for this compoundReference
DABCO-Catalyzed Cloke–Wilson RearrangementSubstituent electronic effects on the cyclopropane ringPreferential cleavage of the C-C bond that leads to the most stabilized intermediate. nih.gov
Photocatalytic [3+2] CycloadditionElectronic nature of the aryl ketone moietyExclusive formation of one constitutional isomer. nih.gov

Prediction of Stereoselectivity

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of this compound, this can involve the formation of enantiomers (enantioselectivity) or diastereomers (diastereoselectivity). Computational studies are crucial for understanding the origins of stereoselectivity and for designing catalysts and reaction conditions that favor the formation of a single desired stereoisomer.

In enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones, the use of a chiral Lewis acid catalyst is key to controlling the stereochemical outcome. nih.gov The enantioselectivity of these reactions is sensitive to the substitution pattern on the aryl ring of the ketone. While substituents at the 3-position of the phenyl ring have a minimal impact, substituents at the 2-position (ortho) have a significant detrimental effect on the enantiomeric excess (ee). nih.gov This suggests that the coordination of the ketone to the chiral Lewis acid is a critical step in the enantioselectivity-determining process. nih.gov For this compound, with a substituent at the 4-position, a high level of enantioselectivity would be predicted based on these findings.

Furthermore, substitution on the cyclopropane ring itself plays a role. While a methyl-substituted cyclopropane leads to poor enantioselectivity, geminal dialkyl substitution at the beta-position of the cyclopropyl ketone results in excellent ee. nih.gov

The stereochemical outcome can also be influenced by the reaction mechanism itself. For instance, in the cycloaddition of an unsymmetrically substituted cyclopropyl ketone, a stereoconvergent process has been observed, where a racemic starting material is converted to a product with high diastereoselectivity and enantioselectivity. nih.gov This indicates that the reaction proceeds through an intermediate that allows for the erosion of the initial stereochemistry and the establishment of a new, highly controlled stereochemical arrangement.

Computational approaches are increasingly being used to model the transition states of stereoselective reactions, allowing for the rationalization of observed selectivities and the prediction of the most favorable stereochemical pathways. rsc.org These models often consider the subtle non-covalent interactions between the substrate, catalyst, and reagents that ultimately determine the three-dimensional structure of the product. researchgate.net

Applications in Specialized Chemical Fields

Medicinal Chemistry as a Versatile Synthetic Scaffold

The (4-Cyclopropylphenyl)(phenyl)methanone core structure has proven to be a valuable starting point for the development of novel therapeutic agents. The presence of the cyclopropyl (B3062369) ring is of particular interest as it can influence the molecule's conformation, metabolic stability, and binding interactions with biological targets.

The quest for new drugs to combat tuberculosis (TB), caused by Mycobacterium tuberculosis, is a global health priority. The this compound scaffold has been instrumental in the synthesis of potent antitubercular agents. Researchers have synthesized series of [4-(aryloxy)phenyl]cyclopropyl methanones and their corresponding methanols, which have demonstrated significant in vitro activity against M. tuberculosis H37Rv. nih.govresearchgate.net

In one study, several derivatives showed minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL. nih.gov Further modifications, such as the synthesis of 4-alkylaminoaryl phenyl cyclopropyl methanones, have also yielded compounds with good in vitro antitubercular activities, with MIC values in the range of 3.12-12.5 μg/mL. researchgate.net These findings underscore the importance of the cyclopropylphenyl methanone (B1245722) core in the design of novel molecules to address drug-resistant strains of tuberculosis.

Table 1: Antitubercular Activity of this compound Derivatives
Compound TypeActivity Range (MIC)Target OrganismReference
[4-(aryloxy)phenyl]cyclopropyl methanols0.78 - 3.12 µg/mLMycobacterium tuberculosis H37Rv nih.gov
4-alkylaminoaryl phenyl cyclopropyl methanones3.12 - 12.5 µg/mLMycobacterium tuberculosis H37Rv researchgate.net

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial drugs. The this compound scaffold has been explored for this purpose. A series of 4-alkylaminoaryl phenyl cyclopropyl methanones were synthesized and screened for their in vitro antimalarial activity against the P. falciparum 3D7 strain. researchgate.net

Several of these compounds exhibited potent antimalarial activity, with IC₅₀ values as low as 0.035 μg/mL and high selectivity indices, indicating a favorable therapeutic window. researchgate.net Molecular docking studies suggest that these compounds may exert their effect by inhibiting the fatty acid synthesis (FAS-II) pathway in the parasite, a different mechanism of action from many existing antimalarial drugs. researchgate.net

Table 2: Antimalarial Activity of 4-alkylaminoaryl phenyl cyclopropyl methanone Derivatives
Compound SeriesActivity (IC₅₀)Target OrganismPotential MechanismReference
4-alkylaminoaryl phenyl cyclopropyl methanonesas low as 0.035 µg/mLPlasmodium falciparum 3D7Inhibition of FAS-II pathway researchgate.net

The diaryl ketone motif, of which this compound is an example, is a recognized pharmacophore for enzyme inhibition. While direct studies on this specific compound are limited, research on structurally related chalcones provides valuable insights. Chalcones, which are α,β-unsaturated ketones with two aryl rings, have been shown to be effective inhibitors of various enzymes, including acetylcholinesterase (AChE), an important target in the management of Alzheimer's disease.

The flexible nature of the diaryl ketone scaffold allows for diverse substitutions on the phenyl rings, enabling the fine-tuning of binding affinities and selectivities for specific enzyme targets. Molecular docking studies on chalcone (B49325) derivatives have revealed that the functionalities on the aryl rings play a crucial role in the binding interactions with amino acid residues at the enzyme's active site. researchgate.net This suggests that the this compound core could be similarly decorated to develop potent and selective enzyme inhibitors for various therapeutic applications.

The rigid, yet three-dimensional, nature of the cyclopropylphenyl group makes the this compound scaffold an attractive template for the design of ligands that can bind with high affinity and selectivity to specific biological receptors. The development of bitopic ligands, which can simultaneously interact with both an orthosteric and an allosteric site on a receptor, is a promising strategy for achieving receptor subtype selectivity.

The phenylcyclopropylmethylamine (PCPMA) scaffold, a derivative of the core structure, has been utilized to design selective dopamine D3 receptor ligands. nih.gov Similarly, N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives have been synthesized as novel melatonin receptor ligands. These examples highlight the utility of the cyclopropyl-phenyl motif in creating conformationally constrained molecules that can precisely fit into the binding pockets of G-protein coupled receptors (GPCRs), a large family of important drug targets.

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds for high-throughput screening. The this compound scaffold is well-suited for this approach. An efficient, one-pot synthesis of 4-substituted cyclopropyl phenyl methanones bound to solid-phase resins has been developed. researchgate.net

This solid-phase synthesis strategy allows for the facile generation of structurally diverse libraries of alicyclic compounds. researchgate.net By varying the substituents on the phenyl rings and further modifying the ketone group, a vast chemical space can be explored to identify molecules with desired biological activities. This approach is particularly valuable in the early stages of drug discovery for identifying hit and lead compounds.

Materials Science Innovations

While the primary applications of the this compound scaffold have been in medicinal chemistry, its structural features suggest potential for use in materials science. Benzophenone (B1666685) and its derivatives are well-known photoinitiators, capable of initiating polymerization reactions upon exposure to UV light. scispace.com This property is exploited in the formulation of UV-curable coatings, inks, and adhesives.

The benzophenone moiety can absorb UV radiation and transition to an excited triplet state. This excited state can then abstract a hydrogen atom from a polymer backbone, generating a radical that initiates cross-linking. While specific studies on this compound in this context are not widely reported, it is plausible that this compound could function as a novel photoinitiator. The presence of the cyclopropyl group could potentially influence the photoreactivity and the physical properties of the resulting polymers. Further research is warranted to explore the utility of this compound and its derivatives in the development of new photocurable materials and other advanced polymers.

Precursors for Specialty Chemicals with Unique Properties

Benzophenone and its derivatives serve as versatile precursors for a wide array of specialty chemicals. The core structure, featuring two phenyl rings attached to a carbonyl group, can be functionalized to synthesize compounds with unique optical, electronic, and biological properties. For instance, hydroxybenzophenones are key intermediates in the synthesis of UV absorbers and light stabilizers for plastics and coatings.

The presence of the cyclopropyl group in this compound offers a unique structural motif that could be exploited for the synthesis of novel specialty chemicals. The strained cyclopropyl ring can participate in various ring-opening reactions, providing pathways to more complex molecules that are not readily accessible from simple benzophenone. While specific examples for this compound are not available, the general principle of using functionalized benzophenones as building blocks is well-established in synthetic organic chemistry.

Integration into Polymer Chemistry as Additives or Monomers

Benzophenone derivatives are widely used in polymer chemistry, primarily as photoinitiators and UV blockers. As additives, they can be incorporated into plastic packaging to prevent the photodegradation of the polymer or its contents. When used as a UV blocker, the benzophenone moiety absorbs harmful UV radiation and dissipates it as heat, thereby protecting the packaged product.

Furthermore, benzophenone derivatives can be chemically incorporated into polymer chains as monomers. This approach creates polymers with inherent UV-stabilizing properties. For example, a benzophenone-containing monomer can be copolymerized with other monomers to produce a polymer that is resistant to UV degradation. While there is no specific data on the integration of this compound into polymers, its benzophenone core suggests a potential for similar applications.

A patent describes the use of novel benzophenone derivatives to improve the crosslinking efficiency and performance of coatings upon UV exposure. These derivatives are designed to be replacements for benzophenone itself, aiming to reduce volatile organic compound (VOC) emissions while enhancing the durability of the coating google.com.

Photoinitiator Research for Polymerization Processes

Benzophenone is a classic and widely studied Type II photoinitiator. Upon absorption of UV light, it gets excited to a triplet state and then abstracts a hydrogen atom from a synergist (a co-initiator, often a tertiary amine) to generate free radicals. These radicals then initiate the polymerization of monomers like acrylates and methacrylates. This process is fundamental to UV curing technologies used in inks, coatings, and adhesives acs.org.

Research in this area focuses on synthesizing novel benzophenone derivatives with improved properties, such as:

Longer wavelength absorption: To utilize safer, visible light sources instead of UV.

Higher initiation efficiency: To achieve faster curing rates.

Lower volatility and migration: To reduce environmental and health concerns, especially in food packaging applications.

For example, studies have shown that synthesizing dimeric or polymeric benzophenone derivatives can reduce their volatility and migration potential researchgate.net. While specific studies on this compound as a photoinitiator are not available, its benzophenone core structure strongly suggests that it could exhibit photoinitiating activity. The electronic effect of the cyclopropyl group might influence its absorption spectrum and initiation efficiency.

Benzophenone DerivativeApplicationKey Finding
Dodecyl-benzophenone (BP-D)Photocrosslinking of polyethyleneBetter compatibility and higher photoinitiating efficiency than benzophenone. researchgate.net
Hexadecoxyl-benzophenone (BP-H)Photocrosslinking of polyethyleneLess volatile and longer storage time compared to benzophenone. researchgate.net
HBP-TDI-HQ-TDI-HBPPhotopolymerizationLonger wavelength absorption than benzophenone. researchgate.net

Applications in Liquid Crystal Precursors

The rigid, aromatic structure of benzophenone makes it a suitable core for the synthesis of liquid crystal molecules. Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. The molecular shape and polarity of a compound are crucial for its liquid crystalline behavior.

By attaching flexible alkyl chains and polar groups to the benzophenone core, it is possible to design molecules that can self-assemble into ordered liquid crystalline phases. A study on a homologous series of Schiff's bases derived from a 3,3'-disubstituted benzophenone moiety showed that the higher homologues exhibited mesomorphism (liquid crystalline behavior) sethanandramjaipuriacollege.in. This indicates that the benzophenone unit can indeed serve as a central core in the design of liquid crystals.

Although no specific research has been published on this compound as a liquid crystal precursor, its diarylketone structure is a promising feature for such applications. The cyclopropyl group could influence the packing of the molecules and thus the properties of the resulting liquid crystalline phase.

Contribution to Organic Electronic Device Development

Benzophenone derivatives have gained significant attention in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The benzophenone core can act as an electron-accepting unit in donor-acceptor molecules, which are often used as emitters in OLEDs. These materials can exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light mdpi.comnih.gov.

The twisted geometry of many benzophenone derivatives can reduce intermolecular interactions, which is beneficial for achieving high emission quantum yields in the solid state mdpi.com. A review on benzophenone-based derivatives for OLEDs highlights their use as both host materials and emitters, showcasing their versatility in device architecture mdpi.comnih.gov.

The specific electronic properties of this compound for organic electronic applications have not been reported. However, the general success of benzophenone derivatives in OLEDs suggests that it could be a candidate for further investigation in this field.

Benzophenone Derivative ClassApplication in OLEDsKey Properties
Bicarbazole-benzophenone D-A-D derivativesBlue emitters and host materialsHigh decomposition temperatures (>360 °C), high photoluminescence quantum yield (>60%), wide bandgap (>3.2 eV). mdpi.com
Carbazole-substituted benzophenone derivativesHost materials for phosphorescent emittersHigh thermal stability (decomposition temperatures of 218–553 °C). mdpi.com

Catalysis and Organocatalysis

Ligand Design for Transition Metal-Catalyzed Reactions

In transition metal catalysis, ligands play a crucial role in controlling the reactivity and selectivity of the metal center. Phosphine (B1218219) ligands are among the most common and versatile ligands used in catalysis. The electronic and steric properties of the phosphine ligand can be fine-tuned by modifying the substituents on the phosphorus atom.

While there is no direct evidence of this compound being used in ligand design, the phenyl rings of benzophenone derivatives can be functionalized to incorporate coordinating groups, such as phosphines. The resulting ligands could then be used in various transition metal-catalyzed reactions, such as cross-coupling reactions. The design of ligands is a highly active area of research, and the development of new ligands with unique properties is crucial for advancing the field of catalysis rsc.org. The cyclopropylphenyl group in this compound could potentially offer unique steric and electronic properties if incorporated into a ligand structure.

Application as an Organocatalyst or Precursor

Currently, there is a lack of specific studies in the peer-reviewed scientific literature detailing the direct application of this compound as an organocatalyst. The inherent structural features of the molecule, namely the benzophenone core, suggest potential for its development into a catalyst. Benzophenone and its derivatives are known to act as photosensitizers, and this property could be harnessed in the design of new photo-organocatalysts.

The cyclopropyl group, with its unique electronic and steric properties, offers a tunable element for catalyst design. Modification of the phenyl rings with catalytically active moieties could lead to the development of novel organocatalysts. For instance, the introduction of amine or phosphine groups could impart catalytic activity for a range of organic transformations. However, to date, no published research has explored these specific modifications of this compound for organocatalytic purposes.

The following table summarizes the potential, yet currently unexplored, avenues for its application as an organocatalyst precursor:

Potential Catalyst TypeProposed Modification of this compoundPotential Catalytic Applications
Amine-based OrganocatalystIntroduction of primary, secondary, or tertiary amine functionalities onto one or both phenyl rings.Michael additions, aldol reactions, Mannich reactions.
Phosphine-based OrganocatalystIncorporation of phosphine moieties.Wittig-type reactions, Morita-Baylis-Hillman reactions.
Chiral OrganocatalystAsymmetric synthesis of derivatives with chiral auxiliaries.Enantioselective transformations.

This table represents theoretical applications based on the known reactivity of related compounds and is not based on published experimental data for this compound.

Investigation in Photo-mediated Catalytic Cycles

The investigation of this compound in photo-mediated catalytic cycles is an emerging area of interest. The core benzophenone structure is a well-established chromophore that can absorb UV light to promote electrons to an excited state. This excited state can then participate in energy or electron transfer processes, which are fundamental to many photocatalytic cycles.

The presence of the cyclopropyl group may influence the photophysical properties of the benzophenone core, such as the energy of the excited triplet state and its lifetime. These parameters are critical for determining the efficiency and selectivity of a photosensitizer in a given catalytic reaction. For example, a longer triplet state lifetime would allow for more efficient intermolecular reactions.

While specific studies on this compound as a photocatalyst are not yet available, research on related cyclopropyl-substituted aromatic ketones could provide insights into its potential behavior. The interaction between the cyclopropyl ring and the excited ketone could lead to unique photochemical reaction pathways, such as intramolecular rearrangements or cycloadditions, which could be exploited in synthetic chemistry.

The table below outlines key photophysical properties of benzophenone, which serve as a benchmark for understanding the potential of its cyclopropyl derivative in photo-mediated catalysis.

Photophysical PropertyTypical Value for BenzophenonePotential Influence of the Cyclopropyl Group
Absorption Maximum (λmax)~252 nm, ~333 nm in non-polar solventsMay cause a slight shift in the absorption wavelength.
Intersystem Crossing EfficiencyNearly 100%Expected to remain high.
Triplet State Energy (ET)~69 kcal/molCould be subtly altered, affecting energy transfer efficiency.
Triplet State LifetimeMicroseconds to millisecondsMay be influenced by interactions with the cyclopropyl group.

This data is for the parent compound benzophenone and is intended to provide a comparative baseline. Experimental determination of these properties for this compound is required for a definitive assessment.

Further research is necessary to fully elucidate the photochemical behavior of this compound and to explore its applications in photo-mediated catalytic cycles. Such studies would involve detailed spectroscopic and computational analyses to understand the nature of its excited states and their reactivity.

Derivatization and Functionalization Strategies

Synthesis of Substituted (4-Cyclopropylphenyl)(phenyl)methanone Derivatives

A primary strategy for creating derivatives of this compound involves the modification of its phenyl rings. This is often achieved by employing substituted starting materials in the synthetic sequence. The Corey-Chaykovsky cyclopropanation of chalcones (α,β-unsaturated ketones) is a particularly effective method. nih.govorganic-chemistry.org In this approach, a substituted chalcone (B49325), formed from the condensation of a substituted acetophenone (B1666503) or benzaldehyde, reacts with a sulfur ylide, such as dimethyloxosulfonium methylide, to form the cyclopropyl (B3062369) ring. nih.govorganic-chemistry.orgwikipedia.org

This methodology allows for the introduction of a variety of substituents onto the phenyl rings. For instance, derivatives featuring hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and halogen (-F, -Br) groups have been synthesized. nih.gov The synthesis begins with the preparation of the appropriately substituted chalcone, which is then subjected to cyclopropanation conditions. nih.gov The reaction of trimethylsulfoxonium (B8643921) iodide with a base like sodium hydride generates the necessary ylide for the subsequent 1,4-addition to the enone system, leading to the formation of the cyclopropyl ketone. nih.gov

Another derivatization pathway involves introducing a functional handle, such as an amino group, which can then be used for further modifications. For example, an amino-substituted benzophenone (B1666685) can undergo condensation with various aldehydes to form Schiff bases (imines), introducing a diverse range of substituents via the aldehyde component. researchgate.netneliti.com This two-step process significantly broadens the scope of accessible derivatives.

Table 1: Synthesis of Substituted Cyclopropyl Methanone (B1245722) Derivatives via Corey-Chaykovsky Reaction Data sourced from multiple studies on chalcone cyclopropanation. nih.gov

Derivative NamePrecursor ChalconeYield (%)
(1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone2-Hydroxychalcone70
(1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone2-Hydroxy-4′-methoxychalcone76
(1RS,2RS)-2-(5-Fluoro-2-hydroxyphenyl)cyclopropylmethanone5-Fluoro-2-hydroxy-4′-methoxychalcone78
(1RS,2RS)-2-(5-Bromo-2-hydroxyphenyl)cyclopropylmethanone5-Bromo-2-hydroxy-4′-methoxychalcone64

Incorporation of Heterocyclic Moieties

The introduction of heterocyclic rings into the this compound structure is a key strategy for significantly altering its properties. This can be accomplished either by building the heterocyclic ring onto the existing framework or by attaching a pre-formed heterocycle.

One powerful method involves the intramolecular cyclization of a suitably functionalized precursor. For example, a 1,2-dihydro-3H-pyrrol-3-one ring can be synthesized. mdpi.com This process starts with the synthesis of an aminoacetylenic ketone via a palladium/copper-catalyzed cross-coupling reaction. mdpi.com Subsequent base-catalyzed intramolecular cyclization of this precursor, for instance using potassium hydroxide (B78521) in ethanol, yields the target pyrrol-3-one derivative in good yield. mdpi.com This approach creates a new, fused heterocyclic system directly from a linear chain attached to the core structure.

Alternatively, pre-synthesized heterocycles can be coupled to the main scaffold. A common example is the nucleophilic substitution reaction where a heterocycle containing a nucleophilic nitrogen, such as piperazine (B1678402), is attached. This often involves a precursor molecule with a good leaving group, like a fluorine atom on one of the phenyl rings, which can be displaced by the amine of the heterocycle. nih.gov

Modifications of the Cyclopropyl Ring for Altered Reactivity

The cyclopropyl ring is not merely a passive substituent; its inherent ring strain makes it a reactive handle that can be chemically modified. Ring-opening reactions are a prominent example of this, transforming the cyclopropyl moiety into a linear alkyl chain and enabling access to a different chemical space.

Strategic Introduction of Functional Groups for Diversification

Introducing specific functional groups at various positions on the this compound scaffold is a crucial strategy for creating a library of compounds for further study. These functional groups can serve as points for further chemical elaboration or can directly modulate the molecule's properties.

The synthesis of hydroxy- and alkoxy-substituted derivatives is a common approach. As mentioned, the Corey-Chaykovsky reaction using substituted chalcones is a viable route. nih.gov Alternatively, a Williamson ether synthesis can be performed on a hydroxy-substituted precursor, such as 4-hydroxybenzophenone, by reacting it with an alkyl halide (e.g., allyl bromide) in the presence of a base like potassium carbonate to yield the corresponding ether. nih.gov

Halogenated functional groups also serve as versatile synthetic handles. For example, a (4-(bromomethyl)phenyl)(cyclopropyl)methanone (B151632) derivative can be synthesized. cymitquimica.com The bromomethyl group is highly reactive and serves as an excellent electrophilic site for nucleophilic substitution, allowing for the easy attachment of a wide variety of other chemical moieties. This functional group provides a key linkage point for diversification.

Table 2: Examples of Strategic Functional Group Introduction Methods are based on standard organic transformations applied to benzophenone and cyclopropyl ketone scaffolds. nih.govnih.govcymitquimica.com

Functional GroupReagents/MethodPrecursor TypePurpose of Functionalization
Hydroxyl (-OH)Corey-Chaykovsky reactionHydroxy-substituted chalconeModulate polarity, H-bonding
Alkoxy (-OR)Williamson Ether Synthesis (e.g., Allyl Bromide, K₂CO₃)Hydroxy-substituted ketoneIncrease lipophilicity, add reactive handle (allyl)
Bromomethyl (-CH₂Br)Radical bromination of a methyl groupTolyl-substituted ketoneProvide a reactive electrophilic site for coupling

Q & A

Q. Basic

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
  • Refer to Safety Data Sheets (SDS) for hazard-specific guidelines (e.g., H315-H319: skin/eye irritation) .

How can structure-activity relationships (SAR) guide derivative design?

Advanced
Modify substituents on the phenyl or cyclopropyl groups to study effects on bioactivity:

  • Introduce electron-withdrawing groups (e.g., -NO₂) to enhance antimicrobial activity .
  • Replace cyclopropyl with bulkier substituents (e.g., isobutyl) to improve target binding selectivity .

What are the environmental implications of using this compound?

Advanced
Evaluate biodegradation pathways (e.g., microbial degradation in soil/water) and ecotoxicity using models like Daphnia magna assays. Prioritize solvents with low environmental persistence (e.g., ethanol over dichloromethane) .

How can crystallography aid in understanding its solid-state behavior?

Basic
Single-crystal X-ray diffraction determines bond lengths, angles, and packing motifs. For example, similar methanone derivatives exhibit planar aromatic systems with dihedral angles <10° between phenyl rings .

Advanced
Study polymorphism by varying crystallization solvents (e.g., ethanol vs. acetonitrile) to identify thermodynamically stable forms, critical for pharmaceutical formulation .

What role does this compound play in drug development?

Advanced
As a scaffold, it serves as a precursor for kinase inhibitors or antimicrobial agents. Computational ADMET profiling (e.g., using Percepta) predicts bioavailability and toxicity, guiding lead optimization .

How can researchers validate synthetic intermediates for scale-up?

Advanced
Use process analytical technology (PAT) like in-situ FTIR to monitor reaction progress. Compare intermediates with certified reference materials (CRMs) to ensure compliance with ICH guidelines .

What advanced techniques address low yields in large-scale synthesis?

Advanced
Implement flow chemistry for better heat/mass transfer. Optimize catalyst loading (e.g., <5 mol% AlCl₃) and employ continuous extraction to isolate product streams .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.